Superior GRK2 Potency and Selectivity Profile Compared to Paroxetine
CCG258208 demonstrates a 46-fold increase in potency for GRK2 inhibition compared to its parent compound, paroxetine. Crucially, it maintains high selectivity, whereas paroxetine shows minimal selectivity. This data is derived from in vitro kinase assays [1].
| Evidence Dimension | GRK2 Inhibitory Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 0.03 μM (30 nM) for GRK2; IC50 for GRK1 = 87.3 μM, GRK5 = 7.09 μM, PKA = >100 μM |
| Comparator Or Baseline | Paroxetine: IC50 = 1.38 μM for GRK2; IC50 for GRK1, GRK5, PKA = >100 μM |
| Quantified Difference | CCG258208 is 46-fold more potent against GRK2 than paroxetine. CCG258208 shows >2900-fold selectivity for GRK2 over GRK1, >230-fold over GRK5, and >3300-fold over PKA. |
| Conditions | In vitro kinase activity assays against bovine GRK1, GRK2, and GRK5, and PKA. Values are mean ± SEM from three separate experiments run in duplicate [1]. |
Why This Matters
This quantitative data establishes CCG258208 as a significantly more potent and selective tool than paroxetine for studying GRK2-mediated effects, minimizing confounding off-target activity.
- [1] Waldschmidt, H. V., Homan, K. T., Cato, M. C., Cruz-Rodriguez, O., Cannavo, A., Wilson, M. W., ... & Tesmer, J. J. (2017). Structure-based design of highly selective and potent G protein-coupled receptor kinase 2 inhibitors based on paroxetine. Journal of Medicinal Chemistry, 60(7), 3052-3069. View Source
